

# A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers

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## Compound of Interest

Compound Name: *N-Desmethyl imatinib-d4*

Cat. No.: B12367274

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**N-Desmethyl imatinib-d4** is the deuterated form of N-desmethyl imatinib, the principal and pharmacologically active metabolite of imatinib. Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and other cancers, functioning as a selective inhibitor of specific tyrosine kinases. This guide provides an in-depth overview of **N-Desmethyl imatinib-d4**, its properties, its role in bioanalytical methods, and the signaling pathways it influences.

## Core Compound Properties

**N-Desmethyl imatinib-d4** is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of imatinib. Its deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

## Quantitative Data Summary

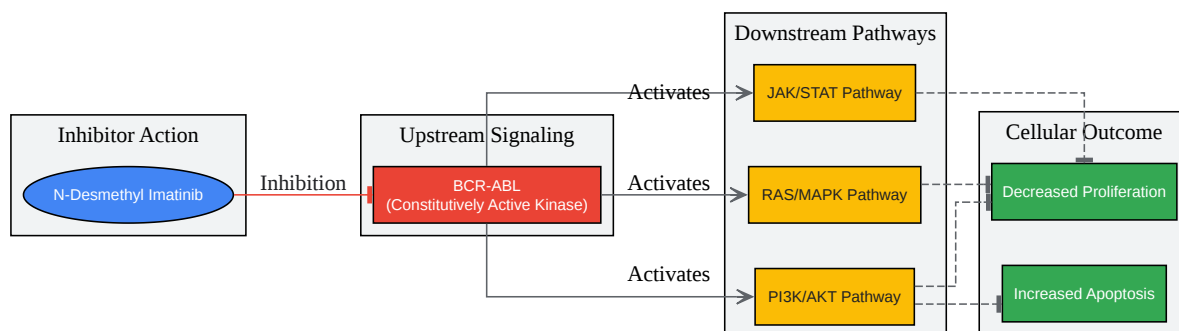
The key quantitative identifiers for **N-Desmethyl imatinib-d4** and its non-deuterated parent compound are summarized below. It is important to note that a distinct CAS number is not consistently assigned to the deuterated form; vendors often reference the CAS number of the unlabeled compound.

Property	N-Desmethyl imatinib-d4	N-Desmethyl imatinib (unlabeled)
CAS Number	404844-02-6 (unlabeled)[1][2][3][4][5]	404844-02-6[2][3][4][5]
Molecular Formula	C <sub>28</sub> H <sub>25</sub> D <sub>4</sub> N <sub>7</sub> O	C <sub>28</sub> H <sub>29</sub> N <sub>7</sub> O[2][3][5]
Molecular Weight	483.60 g/mol	479.58 g/mol [2][3][4]

## Mechanism of Action and Signaling Pathway

N-Desmethyl imatinib is formed in vivo through the demethylation of imatinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4[5]. Like its parent drug, N-desmethyl imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase[5]. In diseases such as CML, the Bcr-Abl fusion protein is constitutively active, driving uncontrolled cell proliferation and survival.

Imatinib and its N-desmethyl metabolite bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme[6]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that lead to malignancy[7][8]. The key inhibited pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells[8].



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Inhibition of BCR-ABL Signaling by N-Desmethyl Imatinib.

## Experimental Protocols: Bioanalytical Quantification

**N-Desmethyl imatinib-d4** is essential for the accurate quantification of imatinib and its metabolite in biological matrices. Below is a representative experimental protocol for the simultaneous determination using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify imatinib and N-desmethyl imatinib in human plasma.

### 1. Sample Preparation (Protein Precipitation):

- To 100  $\mu\text{L}$  of human plasma in a microcentrifuge tube, add 20  $\mu\text{L}$  of **N-Desmethyl imatinib-d4** solution (internal standard).
- Add 300  $\mu\text{L}$  of methanol or acetonitrile to precipitate proteins[9][10].
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

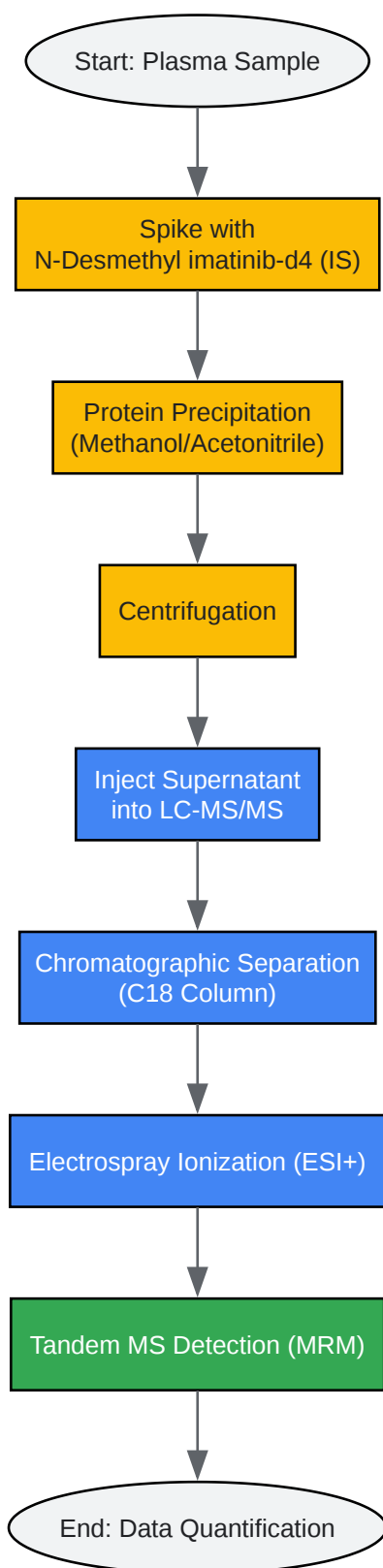
### 2. Liquid Chromatography (LC) Conditions:

- Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6  $\times$  100 mm, 2.4  $\mu\text{m}$ ) is commonly used[9].
- Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium acetate)[9]. A typical ratio might be 55:45 (v/v) methanol:water[9].
- Flow Rate: 0.5 - 0.7 mL/min[9].
- Injection Volume: 10  $\mu\text{L}$ .

### 3. Mass Spectrometry (MS/MS) Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
  - Imatinib:  $m/z$  494  $\rightarrow$  394<sup>[9]</sup>
  - N-Desmethyl imatinib:  $m/z$  480  $\rightarrow$  394<sup>[9]</sup>
  - **N-Desmethyl imatinib-d4** (IS):  $m/z$  484  $\rightarrow$  398 (projected)

The workflow for this bioanalytical process can be visualized as follows.



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Bioanalytical Workflow for Imatinib Quantification.

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